molecular formula C16H20N2O3 B14410794 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

Cat. No.: B14410794
M. Wt: 288.34 g/mol
InChI Key: ALJHCEATUTVCCG-QGOAFFKASA-N
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Description

2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one is a complex organic compound with a unique structure that combines a pyridine ring with a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the pyridine and cyclohexene precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through Diels-Alder reactions or other cyclization methods.

    Coupling of the Rings: The pyridine and cyclohexene rings are then coupled using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The ethoxy and ethylcarbonimidoyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) and ethylamine (EtNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-methoxy-C-methylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one
  • 2-[(E)-N-propoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

Uniqueness

2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one

InChI

InChI=1S/C16H20N2O3/c1-3-13(18-21-4-2)16-14(19)8-12(9-15(16)20)11-6-5-7-17-10-11/h5-7,10,12,19H,3-4,8-9H2,1-2H3/b18-13+

InChI Key

ALJHCEATUTVCCG-QGOAFFKASA-N

Isomeric SMILES

CC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CN=CC=C2)O

Canonical SMILES

CCC(=NOCC)C1=C(CC(CC1=O)C2=CN=CC=C2)O

Origin of Product

United States

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